molecular formula C16H16N4O B4522804 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine

Cat. No.: B4522804
M. Wt: 280.32 g/mol
InChI Key: RHFUSJFBOJTUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety and a methylphenyl group

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to induce apoptosis , suggesting that this compound may also interact with cellular targets to trigger programmed cell death.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways leading to apoptosis .

Pharmacokinetics

The molecular weight of the compound is 14958 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Based on the apoptosis-inducing properties of similar compounds , it can be hypothesized that this compound may lead to cell death in certain types of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the oxadiazole and pyridine intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Uniqueness

Compared to similar compounds, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-5-7-13(8-6-11)10-18-15-14(4-3-9-17-15)16-19-12(2)20-21-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFUSJFBOJTUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
Reactant of Route 3
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.